(Iodomethyl)triphenylphosphonium

Wittig Reaction Phosphinemethylene Chemistry Ylide Generation

Researchers requiring stereoselective vinyl iodide synthesis under mild conditions face limited reagent options. (Iodomethyl)triphenylphosphonium iodide (CAS 3020-28-8) addresses this gap as a high-purity Wittig precursor for iodomethylene ylide generation. • Enables single-step Z-iodoalkene formation for Sonogashira/Suzuki cross-coupling • Compatible with base-labile aldehydes via mild dibutyl telluride protocol • Validated mitochondria-targeting ligand for drug delivery & imaging probes • ≥95% purity; store under inert gas at 2-8°C, protected from light

Molecular Formula C19H17IP+
Molecular Weight 403.2 g/mol
Cat. No. B13402582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Iodomethyl)triphenylphosphonium
Molecular FormulaC19H17IP+
Molecular Weight403.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H17IP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2/q+1
InChIKeyYYFJLPYBGFLXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Iodomethyl)triphenylphosphonium Iodide: Technical Baseline & Procurement


(Iodomethyl)triphenylphosphonium iodide (CAS 3020-28-8) is a quaternary phosphonium salt characterized by the formula C19H17I2P and a molecular weight of approximately 530.1 g/mol [1]. It is a white to off-white solid with a melting point range typically between 260°C and 266°C . As a member of the halomethyltriphenylphosphonium family, it serves as a critical precursor for the generation of iodomethylene ylides in Wittig-type reactions and is also investigated for its role in mitochondria-targeted drug delivery systems due to its inherent lipophilic cationic properties [2].

Why Generic Substitution Fails


Generic substitution among halomethyltriphenylphosphonium salts is not recommended due to quantifiable differences in their chemical and physical properties that directly impact reaction outcomes. The halide identity profoundly influences ylide formation pathways, resulting in distinct product distributions [1]. Furthermore, variations in thermal stability and solubility parameters can affect reagent handling and the feasibility of synthetic protocols . Even within the broader class of Wittig reagents, the presence of the iodomethyl group imparts a unique reactivity profile not observed with methyl or other alkyl phosphonium salts, dictating its specific use in synthesizing valuable iodoalkene intermediates .

Quantitative Differentiation vs. Closest Analogs


Ylide Formation Selectivity: Iodomethyl vs. Bromomethyl

When treated with phenyllithium, (iodomethyl)triphenylphosphonium iodide demonstrates a significantly altered product distribution compared to its bromo analog. The iodomethyl salt favors formation of triphenylphosphinemethylene over triphenylphosphineiodomethylene by a factor of three [1]. In contrast, the bromomethyl analog yields a nearly equimolar mixture, indicating less selective ylide formation [1].

Wittig Reaction Phosphinemethylene Chemistry Ylide Generation

Neutral-Condition Methylenation

(Iodomethyl)triphenylphosphonium iodide, when mediated by dibutyl telluride in THF at 80°C, reacts with aldehydes to yield methylenation products in good yields under neutral conditions [1]. This is a distinct advantage over classical Wittig methylenations which typically require strong bases (e.g., NaH, KOtBu), conditions that can be detrimental to base-sensitive substrates [1].

Methylenation Aldehyde Homologation Neutral Reaction Conditions

Mitochondrial Targeting Enhancement

In a globular PEG nanoparticle system for photodynamic therapy, conjugation with iodomethyltriphenylphosphonium (IMTP) as a targeting ligand resulted in accelerated localization of nanoparticles into the mitochondria of tumor cells [1]. This targeted delivery led to improved singlet oxygen generation and a significant increase in photodynamic tumor ablation compared to untargeted controls [1].

Drug Delivery Mitochondria Targeting Photodynamic Therapy

Optimal Application Scenarios


Stereoselective Synthesis of Z-Vinyl Iodides

Based on its established role as a precursor to the iodomethylene ylide, (iodomethyl)triphenylphosphonium iodide is a reagent of choice for the single-step, stereoselective conversion of aldehydes to Z-iodoalkenes . This application is critical for constructing key intermediates in total synthesis, where the resulting vinyl iodide serves as a versatile handle for subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki).

Neutral-Condition Methylenation of Base-Sensitive Substrates

As demonstrated by Li, Huang, and Shi , this reagent is uniquely suited for the methylenation of aldehydes bearing base-labile functional groups when used in conjunction with dibutyl telluride. This protocol offers a milder alternative to traditional strong-base Wittig conditions, preventing unwanted side reactions and decomposition.

Synthesis of Phosphacyclic Compounds and Enamides

This compound is a specified reactant for the synthesis of phosphacyclic compounds via oxidative dimerizations and enamides via cross-coupling . These transformations are valuable in medicinal chemistry and materials science for constructing novel heterocyclic scaffolds and functionalized olefins.

Development of Mitochondria-Targeted Therapeutics and Probes

Due to its validated ability to act as a mitochondria-targeting ligand, (iodomethyl)triphenylphosphonium iodide is a key building block for constructing drug delivery systems and imaging probes designed for selective accumulation in mitochondria . This is particularly relevant in cancer therapy, where mitochondrial dysfunction is a therapeutic target.

Technical Documentation Hub

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